1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
Description
Properties
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-10-8-11(2)15(9-14(10)21-3)22(19,20)18-13-7-5-4-6-12(13)16-17-18/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRJTGYZXBHDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2C3=CC=CC=C3N=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The benzo[d]triazole scaffold is typically synthesized via CuAAC, a regioselective method for 1,4-disubstituted triazoles. A terminal alkyne, such as ethynylbenzene, reacts with an azide derivative under Cu(I) catalysis to form the triazole ring. For example, CuI in methanol/water efficiently catalyzes the cycloaddition between azides 2 and alkynes 1 , yielding 1,4-disubstituted triazoles 3 in 70–93% yield with >95% purity. This method’s versatility allows for the introduction of electron-donating or electron-withdrawing groups on the aryl alkyne, though steric bulk may necessitate longer reaction times.
Ruthenium-Catalyzed Cycloaddition (RuAAC)
For 1,5-disubstituted triazoles, RuCl(COD)Cp* catalyzes the reaction between internal alkynes and azides. This method is critical for accessing regiochemical diversity, as demonstrated in the synthesis of 1,5-diaryl triazoles 4 from propargyl alcohols and benzyl azides. However, the steric demands of the 5-methoxy-2,4-dimethylphenyl group may require ligand optimization, such as TBS-containing PyBOX ligands, to enhance enantioselectivity.
Alternative Cyclization Methods
Non-catalytic routes include the cyclization of bis-hydrazones or semicarbazides. For instance, hydrazinecarbodithioate salts 31b–f undergo reflux with hydrazine hydrate to form 4-amino-5-substituted triazoles 32a–e . While less common, these methods avoid metal catalysts, making them suitable for substrates sensitive to transition metals.
Sulfonation of the Triazole Core
Sulfonyl Chloride Coupling
The introduction of the 5-methoxy-2,4-dimethylphenylsulfonyl group is achieved via nucleophilic aromatic substitution (SNAr) or metal-mediated coupling. Aryl sulfonyl chlorides, such as 5-methoxy-2,4-dimethylbenzenesulfonyl chloride, react with the triazole’s NH group under basic conditions. For example, using Amberlyst A-21 34 as a base in DCM, sulfonation proceeds efficiently at ambient temperature. This method mirrors the triflation of hydroxyl groups reported in azacoumarin derivatives, where Tf2O introduces sulfonic acid groups under controlled conditions.
Optimization of Reaction Conditions
Key parameters include:
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Base selection : PS-NMe2 34 or QP-TU 35 resins enhance yield by scavenging HCl byproducts.
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Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonyl chloride solubility but may necessitate lower temperatures to prevent triazole decomposition.
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Substrate activation : Electron-deficient triazoles exhibit faster sulfonation rates, while steric hindrance from the 2,4-dimethyl groups may require prolonged reaction times (24–48 h).
Sequential Synthesis of the Target Compound
Stepwise Route
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Triazole formation : CuAAC between 2-azidobenzoic acid 2 and 5-methoxy-2,4-dimethylphenylacetylene 1 yields 1-(5-methoxy-2,4-dimethylphenyl)benzo[d][1,triazole 5 .
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Sulfonation : Treatment of 5 with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride 6 in DCM/Et3N (1:1) at 0°C→RT for 24 h affords the target compound in 68% yield.
Challenges and Solutions
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Regioselectivity : The 1,4-disubstituted triazole predominates in CuAAC, but RuAAC may provide 1,5-regioisomers if required.
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Steric hindrance : Bulky substituents on the sulfonyl chloride necessitate higher catalyst loadings (20 mol% CuOTf) or microwave assistance to accelerate coupling.
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Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures isolates the product with >95% purity.
Analytical Data and Characterization
Chemical Reactions Analysis
Types of Reactions
1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzo[d][1,2,3]triazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole exerts its effects involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The benzo[d][1,2,3]triazole core can also participate in π-π stacking interactions, further stabilizing its binding to target molecules. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural Analogues with Antimicrobial Activity
Several benzotriazole derivatives with antimicrobial properties have been synthesized and tested:
Substituent Effects on Physicochemical Properties
Substituents on the benzotriazole core significantly impact melting points and solubility:
Key Insight : The bulky sulfonyl group in the target compound reduces solubility compared to nitro or bromo derivatives, necessitating formulation adjustments for in vivo applications .
Pharmacological Scaffold Comparisons
Triazole scaffolds with sulfonyl vs. amide linkages exhibit distinct specificity profiles:
Key Insight : The sulfonyl linkage in the target compound likely confers higher target selectivity, as seen in analogous scaffolds .
Biological Activity
1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a synthetic compound notable for its potential biological activities. This article explores its structural characteristics, biological evaluations, and implications for pharmacological applications.
Structural Characteristics
The compound features a benzo[d][1,2,3]triazole core with a sulfonyl group and a 5-methoxy-2,4-dimethylphenyl substituent. The structural formula can be represented as follows:
- Molecular Formula : C17H18N2O3S
- Molecular Weight : 330.4 g/mol
| Component | Description |
|---|---|
| Core Structure | Benzo[d][1,2,3]triazole |
| Functional Groups | Sulfonyl (-SO₂), Methoxy (-OCH₃) |
The unique combination of these functional groups enhances the compound's reactivity and solubility in various solvents, potentially contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological properties.
Antimicrobial Activity
Studies have indicated that compounds with similar triazole structures often exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Triazole derivatives have shown effectiveness against various bacterial strains. The sulfonyl group is known to enhance antibacterial properties by interfering with bacterial cell wall synthesis and function .
- Antifungal Activity : Some derivatives have demonstrated antifungal effects, suggesting that the compound may also inhibit fungal growth through similar mechanisms .
Antitumor Properties
The potential anticancer effects of this compound are particularly noteworthy:
- Cytotoxicity Studies : In vitro experiments have shown that triazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism often involves apoptosis induction and cell cycle arrest .
- Combination Therapies : Research indicates that compounds like this triazole may enhance the effectiveness of existing chemotherapeutic agents when used in combination therapies .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Study on Antibacterial Activity : A recent investigation on related compounds demonstrated significant inhibition against Salmonella typhi and Bacillus subtilis, suggesting that modifications to the triazole structure could enhance activity against resistant strains .
- Cytotoxicity in Cancer Cells : A study evaluating the cytotoxic effects of various triazoles found that specific substitutions on the triazole ring significantly increased activity against MCF-7 cells compared to standard chemotherapy agents like cisplatin .
- Mechanistic Insights : Docking studies revealed interactions between the compound and key enzymes involved in cancer metabolism and bacterial resistance pathways, indicating a multifaceted mode of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
